molecular formula C10H12O3 B1329363 2',4'-Dimethoxyacetophenone CAS No. 829-20-9

2',4'-Dimethoxyacetophenone

Cat. No.: B1329363
CAS No.: 829-20-9
M. Wt: 180.20 g/mol
InChI Key: VQTDPCRSXHFMOL-UHFFFAOYSA-N
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Description

2’,4’-Dimethoxyacetophenone is an organic compound with the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol . It is also known by other names such as Ethanone, 1-(2,4-dimethoxyphenyl)- and Resacetophenone dimethyl ether . This compound is characterized by the presence of two methoxy groups attached to the benzene ring at the 2’ and 4’ positions, and an acetyl group at the 1-position.

Preparation Methods

The synthesis of 2’,4’-Dimethoxyacetophenone can be achieved through various methods. One common synthetic route involves the use of 1,3-dimethoxybenzene as a starting material. The process includes the addition of a solvent and a Lewis acid, followed by the dropwise addition of acetonitrile. Dry hydrogen chloride gas is then introduced, and the resulting solid material is filtered and hydrolyzed to obtain the target product . This method is noted for its simplicity, safety, and cost-effectiveness, making it suitable for industrial production.

Chemical Reactions Analysis

2’,4’-Dimethoxyacetophenone undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2’,4’-Dimethoxyacetophenone involves its interaction with specific molecular targets and pathways. The methoxy groups and the acetyl group play crucial roles in its reactivity and biological activity. For instance, the compound can act as an inhibitor of certain enzymes, affecting metabolic processes and cellular functions .

Comparison with Similar Compounds

2’,4’-Dimethoxyacetophenone can be compared with other similar compounds such as:

These comparisons highlight the unique properties of 2’,4’-Dimethoxyacetophenone, particularly its specific substitution pattern, which influences its chemical and biological activities.

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)ethanone
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InChI

InChI=1S/C10H12O3/c1-7(11)9-5-4-8(12-2)6-10(9)13-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTDPCRSXHFMOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70232073
Record name 1-(2,4-Dimethoxyphenyl)ethan-1-one
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

829-20-9
Record name 2′,4′-Dimethoxyacetophenone
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Record name 1-(2,4-Dimethoxyphenyl)ethanone
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Record name 2',4'-Dimethoxyacetophenone
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Record name 1-(2,4-Dimethoxyphenyl)ethan-1-one
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Record name 1-(2,4-dimethoxyphenyl)ethan-1-one
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Record name 1-(2,4-DIMETHOXYPHENYL)ETHANONE
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Synthesis routes and methods I

Procedure details

10 g of acetovanillone (0.06 mol) was methylated with 10.25 g of dimethyl sulfate (0.083 mol) and 8.0 g of sodium carbonate. The reaction mixture was stirred at 80°-90° C for 2 hr. while 6 ml of water were added dropwise over the last 1.2 hr. Addition of water, acidification, and extraction with benzene produced a nearly quantitative yield of 2,4-dimethoxyacetophenone containing less than 0.3% acetovanillone.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.25 g
Type
reactant
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
reactant
Reaction Step Four
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Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Using a Perrier modification, Perrier, Chem. Ber., Vol. 33, pp. 819 et seq. (1900), and Perrier, Bull. Soc. Chim. France, pp. 859 et seq. (1904), 1,3-dimethoxybenzene (138.0 g) (which may be obtained from Aldrich Chemical Company, Inc., Milwaukee, Wis.) is reacted with acetyl chloride (72.0 g), methylene chloride (500 ml), and aluminum chloride (145.0 g) to provide 2',4'-dimethoxy-acetophenone, which may then be purified using standard vacuum fractional distillation.
Quantity
138 g
Type
reactant
Reaction Step One
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
145 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Research suggests that the presence and position of functional radicals like hydroxyl and methoxy groups significantly influence the acaricidal activity of acetophenone derivatives. For example, 3'-methoxyacetophenone exhibited significantly higher toxicity against D. farinae compared to DEET []. Furthermore, monomethoxy substitutions on the acetophenone skeleton generally resulted in higher acaricidal activity than dimethoxy or hydroxyl substitutions []. This highlights the importance of SAR studies in optimizing the biological activity of these compounds.

A: Yes, 2',4'-Dimethoxyacetophenone has shown growth-inhibiting activity against specific intestinal bacteria. Studies have demonstrated its efficacy against Clostridium perfringens and Escherichia coli []. This suggests its potential as a natural antimicrobial agent for targeted control of these bacterial species.

A: Research suggests that the presence of a methyl group on the acetophenone skeleton, particularly in the form of a methoxy group, is crucial for the observed antimicrobial activity. Compounds with hydroxyl substitutions on the acetophenone skeleton, on the other hand, did not display growth-inhibiting activity against the tested intestinal bacteria []. This highlights the importance of the methoxy group in the structure-activity relationship of these compounds.

A: While the provided research doesn't directly investigate this aspect, this compound can serve as a starting material in organic synthesis. For instance, it's used in the synthesis of isoflavones [], a class of naturally occurring compounds with various biological activities.

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